molecular formula C10H12O2S B13655898 1-Methoxy-3-(phenylthio)propan-2-one

1-Methoxy-3-(phenylthio)propan-2-one

Cat. No.: B13655898
M. Wt: 196.27 g/mol
InChI Key: IKBHKLKIECXQBP-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenylthio)propan-2-one is an organic compound with the molecular formula C10H12O2S. It is a colorless liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which includes both methoxy and phenylthio functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Methoxy-3-(phenylthio)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-chloropropan-2-one with sodium methoxide to form 1-methoxy-3-chloropropan-2-one, followed by the substitution of the chlorine atom with a phenylthio group using sodium thiophenolate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

1-Methoxy-3-(phenylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of 3-(phenylthio)propan-2-one.

    Addition: The compound can undergo Michael addition reactions with nucleophiles, forming various adducts.

Scientific Research Applications

1-Methoxy-3-(phenylthio)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(phenylthio)propan-2-one involves its interaction with various molecular targets. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1-Methoxy-3-(phenylthio)propan-2-one can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which provides versatility in synthetic applications and potential for diverse research applications.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methoxy-3-phenylsulfanylpropan-2-one

InChI

InChI=1S/C10H12O2S/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

IKBHKLKIECXQBP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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